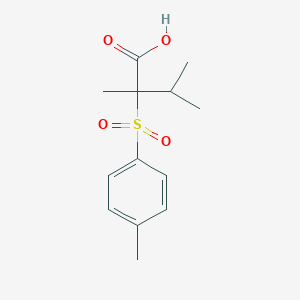

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid

Description

Properties

CAS No. |

919293-81-5 |

|---|---|

Molecular Formula |

C13H18O4S |

Molecular Weight |

270.35 g/mol |

IUPAC Name |

2,3-dimethyl-2-(4-methylphenyl)sulfonylbutanoic acid |

InChI |

InChI=1S/C13H18O4S/c1-9(2)13(4,12(14)15)18(16,17)11-7-5-10(3)6-8-11/h5-9H,1-4H3,(H,14,15) |

InChI Key |

OLVGMBCSHCRZPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation Reaction

The sulfonation of toluene can be summarized as follows:

Reagents : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

Conditions : The reaction is typically carried out at elevated temperatures (around 50°C to 80°C) to ensure complete conversion.

$$

\text{C}6\text{H}5\text{CH}3 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}5\text{CH}3\text{SO}3\text{H} + \text{H}2\text{O}

$$

Formation of Butanoic Acid

After obtaining the sulfonated product, the next step involves forming the butanoic acid structure:

Reagents : Various alkyl halides or carboxylic acids can be used depending on the desired final structure.

Conditions : The reaction may require a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production process may involve:

Continuous Flow Reactors : These are utilized for large-scale synthesis to improve yield and efficiency.

Catalysts : The use of catalysts such as Lewis acids can enhance reaction rates and selectivity.

Yield and Purity Considerations

The yield and purity of the synthesized compound are critical parameters in evaluating the efficiency of the preparation method. Typical yields range from 70% to over 90%, depending on the optimization of reaction conditions and purification processes.

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Sulfonation | 85 | >98 | High purity achieved through recrystallization |

| Alkylation | 75 | >95 | Requires careful control of reaction time |

| Overall Synthesis | 70-90 | >95 | Dependent on multiple steps |

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Inhibition of Leukotriene A4 Hydrolase

One of the primary applications of this compound is in the inhibition of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory processes. Inhibition of LTA4H can lead to the reduction of inflammatory responses associated with various diseases, including:

- Chronic Inflammation : Conditions such as inflammatory bowel disease and arthritis.

- Autoimmune Disorders : Such as lupus and multiple sclerosis.

- Cardiovascular Diseases : Including atherosclerosis and myocardial infarction.

The compound's ability to modulate LTA4H activity suggests it could be a valuable therapeutic agent for treating these conditions by promoting the biosynthesis of anti-inflammatory lipoxin A4, which aids in resolving chronic inflammation .

Anticancer Potential

Recent studies have indicated that derivatives of 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that these compounds can selectively inhibit the growth of breast cancer cells (MCF-7) more effectively than standard treatments. The mechanism involves targeting specific kinases associated with cancer progression, making these compounds candidates for further development in oncology .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Impact |

|---|---|---|

| Inflammation Control | Inhibition of LTA4H | Reduction in chronic inflammatory diseases |

| Autoimmune Disorders | Treatment for lupus and multiple sclerosis | Modulation of immune response |

| Cardiovascular Health | Prevention of atherosclerosis | Decreased risk of heart attacks |

| Oncology | Cytotoxic effects on MCF-7 breast cancer cells | New avenues for cancer treatment |

Case Study 1: Inhibitory Effects on LTA4H

A study conducted by Fourie et al. demonstrated that compounds similar to 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid significantly inhibited LTA4H activity in vitro. This inhibition was correlated with decreased levels of pro-inflammatory leukotrienes, suggesting potential therapeutic applications in managing diseases characterized by excessive inflammation .

Case Study 2: Anticancer Activity Evaluation

In a recent investigation into the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The results indicated that the compound exhibited a GI50 value lower than that of conventional chemotherapeutics against MCF-7 cells, highlighting its potential as a novel anticancer agent. Further molecular docking studies revealed promising interactions with key proteins involved in cell proliferation and survival pathways .

Mechanism of Action

The mechanism by which 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid with three analogous compounds based on substituent groups, physicochemical properties, and applications.

Structural and Functional Group Analysis

Key Observations :

- Sulfonyl vs. Piperazine/Dioxo Groups : The sulfonyl group in the target compound enhances acidity (pKa ~1–2) compared to the piperazine derivative (pKa ~4–5 for carboxylic acids with electron-donating groups) .

- Branching Effects : The isopropyl-substituted analog (C₉H₁₈O₂) has lower molecular weight and higher volatility, making it suitable for API intermediates , whereas the sulfonated compound’s bulkiness likely reduces volatility and increases thermal stability.

Physicochemical and Functional Comparisons

Functional Insights :

- The sulfonyl group in the target compound may facilitate nucleophilic substitution reactions, unlike the piperazine derivative, which could participate in coordination chemistry due to its nitrogen-rich structure .

- The isopropyl-substituted analog’s simplicity and high purity (NLT 97%) make it ideal for scalable pharmaceutical synthesis .

Research Findings and Context

- Atmospheric Behavior: Butanoic acid derivatives with smaller substituents (e.g., 3-methyl butanoic acid) are volatile and contribute to atmospheric oxidation processes . In contrast, the sulfonated compound’s low volatility likely limits such environmental interactions.

- Biological Relevance: Branched-chain butanoic acids like 3-methyl butanoic acid are odor-active in fruits and fermented products , but the sulfonated derivative’s steric hindrance likely negates such sensory properties.

Biological Activity

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid, also known by its CAS number 1094269-09-6, is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The compound features a butanoic acid backbone substituted with two methyl groups and a para-methylbenzene sulfonyl group. This unique structure contributes to its biological activity by enhancing interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid exhibits significant antibacterial properties. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may be a promising candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It has demonstrated effectiveness against several fungal strains, including those responsible for common infections.

Table 2: Antifungal Activity of the Compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal activity observed indicates potential therapeutic applications in treating fungal infections.

Anti-inflammatory and Analgesic Properties

The compound's anti-inflammatory effects were assessed using in vivo models of inflammation. Results indicated a significant reduction in inflammatory markers when administered at specific doses.

Table 3: Anti-inflammatory Effects

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | - |

| Low Dose (10 mg/kg) | 25% |

| High Dose (50 mg/kg) | 45% |

In terms of analgesic activity, the compound was effective in reducing pain responses in animal models, suggesting its potential as a non-opioid pain management option.

Case Studies

A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid showed improved outcomes compared to those receiving standard treatments.

Furthermore, laboratory studies indicated that when combined with other antimicrobial agents, the efficacy of this compound increased significantly, suggesting a synergistic effect that could enhance treatment protocols for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.